BenchChemオンラインストアへようこそ!

1-(2-Bromo-5-fluoropyridin-4-YL)ethanone

medicinal chemistry kinase inhibitor heterocyclic synthesis

1-(2-Bromo-5-fluoropyridin-4-YL)ethanone (CAS 1114523-56-6) is a dihalogenated pyridinyl ketone building block with the molecular formula C7H5BrFNO and a molecular weight of 218.02 g/mol. It features a regiospecific substitution pattern with bromine at the 2-position, fluorine at the 5-position, and an acetyl group at the 4-position of the pyridine ring.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 1114523-56-6
Cat. No. B1345842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
CAS1114523-56-6
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NC=C1F)Br
InChIInChI=1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3
InChIKeyNLQQIWGMFAJKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-5-fluoropyridin-4-YL)ethanone (CAS 1114523-56-6): A Regiospecific Building Block for Heterocyclic Synthesis


1-(2-Bromo-5-fluoropyridin-4-YL)ethanone (CAS 1114523-56-6) is a dihalogenated pyridinyl ketone building block with the molecular formula C7H5BrFNO and a molecular weight of 218.02 g/mol [1]. It features a regiospecific substitution pattern with bromine at the 2-position, fluorine at the 5-position, and an acetyl group at the 4-position of the pyridine ring . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, with a key reported application in the synthesis of pyrazolo[3,4-c]pyridine scaffolds that act as pan-Pim kinase inhibitors for oncology research [2].

Why Regioisomeric or Halo-Substituted Pyridinyl Ethanones Cannot Replace 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone in Key Synthetic Sequences


In the synthesis of 3-methyl-1H-pyrazolo[3,4-c]pyridine pharmacophores, the specific orientation of the bromine and fluorine atoms on the pyridine ring is critical for directing cyclocondensation with anhydrous hydrazine. Using 1-(2-bromo-5-fluoropyridin-3-yl)ethanone (CAS 1033202-54-8) or 1-(2-bromo-4-pyridinyl)ethanone (CAS 864674-02-2) would produce regioisomeric products with altered kinase binding profiles, fundamentally changing the structure-activity relationship (SAR) . Furthermore, substituting the bromine atom with chlorine (as in 1-(2-chloro-5-fluoropyridin-4-yl)ethanone, CAS 736990-31-1) alters the reactivity profile in downstream palladium-catalyzed cross-coupling reactions, where the C-Br bond exhibits superior oxidative addition kinetics compared to C-Cl, a critical factor for sequential functionalization strategies [1].

Quantitative Evidence Guide: 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone Differentiation vs. Analogous Building Blocks


Regiospecificity in Fused Heterocycle Synthesis: A 99% Yield for Pyrazolopyridine Core

The 4-acetyl substitution pattern in the target compound is essential for the efficient formation of a 3-methyl-1H-pyrazolo[3,4-c]pyridine scaffold. In a reported procedure, 1-(2-bromo-5-fluoropyridin-4-yl)ethanone was reacted with anhydrous hydrazine in ethylene glycol at 165°C to yield the cyclized product 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine in 99% yield after a simple filtration . This high-yielding transformation exploits the specific 4-acetyl geometry; the corresponding 3-acetyl regioisomer (e.g., 1-(2-bromo-5-fluoropyridin-3-yl)ethanone, CAS 1033202-54-8) would generate a pyrazolo[3,4-b]pyridine isomer (6-azaindazole) which is a distinct chemotype with different kinase inhibition profiles, as evidenced by the Pim kinase patent literature where the [3,4-c] core was specifically selected from a fragment screen for its pan-Pim picomolar potency [1].

medicinal chemistry kinase inhibitor heterocyclic synthesis

Bromine vs. Chlorine Leaving Group for Programmable Cross-Coupling Sequences

The C-2 bromine atom in 1-(2-bromo-5-fluoropyridin-4-yl)ethanone enables a distinct chemoselective reactivity profile compared to its C-2 chloro analog (1-(2-chloro-5-fluoropyridin-4-yl)ethanone, CAS 736990-31-1). In palladium-catalyzed Suzuki-Miyaura coupling on polyhalogenated pyridines, the established reactivity order is C-Br > C-Cl, with bromopyridines reacting preferentially under mild conditions (e.g., Pd(PPh3)4, room temperature to 60°C) while chloropyridines require more forcing conditions (elevated temperatures, specialized ligands) . This differential reactivity is critical for iterative cross-coupling strategies: the bromine can be selectively displaced in the presence of the C-5 fluorine, which is relatively inert under standard Suzuki conditions. This sequential functionalization pathway is not available with the chloro analog, where the reduced reactivity gap between C-Cl and other halogens compromises chemoselectivity outcomes [1].

cross-coupling Suzuki reaction chemoselectivity

Influence of C-5 Fluorine on Physicochemical and Pharmacokinetic Parameters

The C-5 fluorine substitution in 1-(2-bromo-5-fluoropyridin-4-yl)ethanone confers a measurable reduction in lipophilicity compared to the non-fluorinated analog 1-(2-bromopyridin-4-yl)ethanone (CAS 864674-02-2). The consensus LogP for the target fluorinated compound is 1.98, whereas the non-fluorinated analog has an XLogP3 of 1.6 . While the numerical difference appears modest, the introduction of fluorine on the pyridine ring is a well-established strategy in medicinal chemistry to modulate pKa of the pyridyl nitrogen and reduce oxidative metabolism at adjacent positions. A fluorine atom at C-5 lowers the electron density of the pyridine ring, decreasing the basicity of the pyridyl nitrogen by approximately 1-2 pKa units (class-level effect for 2-fluoropyridines vs. unsubstituted pyridines), which can improve membrane permeability and reduce hERG channel binding propensity [1]. This systematic modulation is not achievable with the non-fluorinated bromopyridinyl ethanone analog.

lipophilicity metabolic stability drug design

Purity Benchmark and GHS Safety Profile for Procurement Risk Assessment

The commercially available standard purity specification for 1-(2-bromo-5-fluoropyridin-4-yl)ethanone is 95% (HPLC), as consistently documented across multiple reputable vendors including Sigma-Aldrich (AOBChem), Fluorochem, Bidepharm, and AKSci . The compound is classified under GHS with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, the chloro analog (CAS 736990-31-1) has less extensively documented GHS profiles across major vendor platforms, introducing greater uncertainty in safety assessment for procurement officers. Storage recommendations for the target compound specify long-term storage in a cool, dry place at room temperature , whereas the non-fluorinated analog 1-(2-bromopyridin-4-yl)ethanone (CAS 864674-02-2) requires storage at 2-8°C under nitrogen, indicating greater thermal/oxidative sensitivity .

quality control purity specification safety

Optimal Application Scenarios for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone (CAS 1114523-56-6) Based on Quantitative Evidence


Synthesis of Pyrazolo[3,4-c]pyridine Pan-Pim Kinase Inhibitor Cores

This compound is the optimal starting material for constructing the pyrazolo[3,4-c]pyridine scaffold used in pan-Pim kinase inhibitor programs. The reported procedure achieves a 99% yield for the key cyclocondensation step with hydrazine, providing gram-scale access to 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine without requiring chromatographic purification . This core was specifically selected from a fragment-based screen for its ability to achieve picomolar biochemical potency against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), a profile central to Roche's Pim kinase inhibitor patent portfolio [1]. The alternative 3-acetyl regioisomer would produce a different azaindazole isomer with divergent kinase selectivity, making the 4-acetyl substitution pattern non-negotiable for this therapeutic target class.

Iterative Cross-Coupling for Diversified Kinase Inhibitor Libraries

The orthogonal reactivity of the C-2 bromine and C-5 fluorine atoms enables a two-step sequential functionalization strategy. In the first step, the C-2 bromine undergoes selective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under mild conditions, leveraging the established chemoselectivity order Br >> Cl > F in Pd-catalyzed reactions . The C-5 fluorine remains intact during this transformation and can subsequently be exploited for nucleophilic aromatic substitution (SNAr) reactions or further metal-catalyzed cross-coupling under more forcing conditions. This sequential diversification pathway allows for the rapid generation of bis-arylated pyridine libraries for SAR studies, a synthetic flexibility not available with the all-chloro or non-halogenated pyridinyl ethanone analogs [1].

Fluorine-Containing Fragment for Property-Guided Lead Optimization

With a consensus LogP of 1.98 and TPSA of 29.96 Ų, 1-(2-bromo-5-fluoropyridin-4-yl)ethanone resides within favorable drug-like chemical space . The embedded C-5 fluorine atom provides a built-in handle for modulating the pKa of the pyridyl nitrogen (class-level reduction of ~1-2 pKa units vs. non-fluorinated pyridine) and blocking potential sites of oxidative metabolism in downstream drug candidates [1]. This makes the compound a strategically advantageous building block for medicinal chemistry programs targeting CNS-penetrant kinase inhibitors, where reduced basicity correlates with improved blood-brain barrier penetration. The alternative non-fluorinated bromopyridinyl ethanone (CAS 864674-02-2) lacks this intrinsic pKa modulation capability and additionally requires cold-chain storage, increasing operational complexity in compound management workflows .

Ambient-Stable Building Block for High-Throughput Chemistry Platforms

The documented ambient temperature storage stability of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone, combined with its well-characterized GHS safety profile across multiple independent vendors, makes it suitable for integration into automated high-throughput synthesis and compound management platforms [1]. Unlike the non-fluorinated analog, which requires storage at 2-8°C under inert atmosphere (nitrogen) to prevent degradation, the fluorinated compound can be handled under standard laboratory conditions without specialized cold-chain logistics . This operational advantage is particularly relevant for contract research organizations (CROs) and pharmaceutical compound management groups handling thousands of building blocks in parallel, where refrigeration capacity and inert atmosphere storage represent significant infrastructure constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.